![molecular formula C10H11Br B2611824 Benzene, [(1E)-4-bromo-1-butenyl]- CAS No. 7515-41-5](/img/structure/B2611824.png)

Benzene, [(1E)-4-bromo-1-butenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

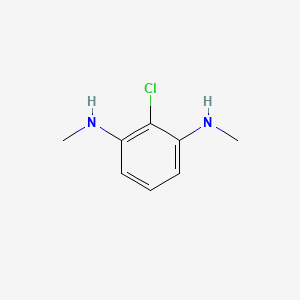

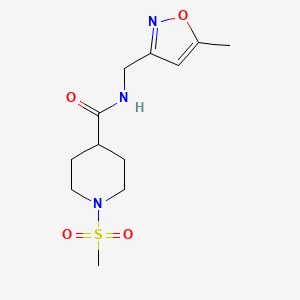

“Benzene, [(1E)-4-bromo-1-butenyl]-” is an organic compound with the molecular formula C10H11Br . It is a derivative of benzene, which is the simplest member of a large family of hydrocarbons known as aromatic hydrocarbons . These compounds contain ring structures and exhibit bonding that must be described using the resonance hybrid concept of valence bond theory or the delocalization concept of molecular orbital theory .

Molecular Structure Analysis

The molecular structure of “Benzene, [(1E)-4-bromo-1-butenyl]-” involves a benzene ring with a 4-bromo-1-butenyl group attached . The benzene ring is a planar hexagonal ring of carbons with alternating single and double bonds . The 4-bromo-1-butenyl group is a four-carbon chain with a bromine atom attached at one end and a double bond between the first and second carbons .

Wissenschaftliche Forschungsanwendungen

Molecular Electronics Applications

Benzene derivatives, including those similar to "Benzene, [(1E)-4-bromo-1-butenyl]-", serve as crucial building blocks for molecular electronics. Aryl bromides, for example, are utilized as precursors for thiol end-capped molecular wires, essential for creating efficient oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. This application underscores the significance of such compounds in developing advanced electronic materials and devices (Stuhr-Hansen et al., 2005).

Synthetic Chemistry and Materials Science

In synthetic chemistry, "Benzene, [(1E)-4-bromo-1-butenyl]-" and related compounds are pivotal for constructing complex molecules and materials. They are employed in reactions such as Diels-Alder or C-H activation to synthesize functionalized benzenes. These processes are foundational for creating benzyne precursors, Lewis acid catalysts, and luminophores, showcasing their versatility in materials science (Reus et al., 2012).

Organic Synthesis and Characterization

The synthesis and characterization of derivatives similar to "Benzene, [(1E)-4-bromo-1-butenyl]-" are extensively studied. These compounds are precursors for graphene nanoribbons and other advanced materials. Detailed synthetic procedures, characterization, and computational studies provide insights into their potential applications in nanotechnology and electronic materials (Patil et al., 2012).

Programmable Synthesis for Diverse Applications

Hexaarylbenzenes, constructed using benzene as a building block, demonstrate the extraordinary structural diversity achievable through programmable synthesis. This methodology, involving C-H activation and cross-coupling reactions, opens avenues for synthesizing multisubstituted benzenes with applications in pharmaceuticals, agrochemicals, and organic electronics (Suzuki et al., 2015).

Fluorescence and Emission Properties

Certain benzene derivatives exhibit aggregation-induced emission (AIE) properties, useful in optoelectronics and sensing applications. The modification of side chains in such compounds allows for tuning their solid-state emission, highlighting the role of molecular design in developing novel photoluminescent materials (Zuo-qi, 2015).

Eigenschaften

IUPAC Name |

[(E)-4-bromobut-1-enyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENIUOKSTSIUOR-XBXARRHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346690 |

Source

|

| Record name | [(1E)-4-bromo-1-butenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7515-41-5 |

Source

|

| Record name | [(1E)-4-bromo-1-butenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2611741.png)

![2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2611751.png)

![N~1~-(4-fluorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2611756.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2611758.png)

![Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2611763.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2611764.png)